molecular formula C14H17BrFNO4 B13033413 N-Boc-3-bromo-4-fluoro-D-phenylalanine

N-Boc-3-bromo-4-fluoro-D-phenylalanine

Cat. No.: B13033413
M. Wt: 362.19 g/mol
InChI Key: BUIFPTNFGDSVNX-LLVKDONJSA-N
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Description

N-Boc-3-bromo-4-fluoro-D-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 3-position, and a fluorine atom at the 4-position of the phenylalanine moiety. This compound is of significant interest in the fields of medicinal chemistry and peptide synthesis due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-bromo-4-fluoro-D-phenylalanine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-bromo-4-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde is reacted with N-acetylglycine to form an intermediate compound.

    Cyclization and Protection:

Industrial Production Methods

Industrial production methods for this compound are typically based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-bromo-4-fluoro-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-3-bromo-4-fluoro-D-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Boc-3-bromo-4-fluoro-D-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the bromine and fluorine atoms can modulate the compound’s reactivity, hydrophobicity, and interaction with biological targets. These modifications can enhance the stability and activity of the resulting peptides, making them useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-3-bromo-4-fluoro-D-phenylalanine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable tool in the synthesis of peptides and the development of novel pharmaceuticals .

Properties

Molecular Formula

C14H17BrFNO4

Molecular Weight

362.19 g/mol

IUPAC Name

(2R)-3-(3-bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

BUIFPTNFGDSVNX-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Br)C(=O)O

Origin of Product

United States

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